3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine

CAS No.: 93906-75-3

Cat. No.: VC3729491

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93906-75-3 |

|---|---|

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 3-imidazol-1-yl-1-phenylpropan-1-amine |

| Standard InChI | InChI=1S/C12H15N3/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15/h1-5,7,9-10,12H,6,8,13H2 |

| Standard InChI Key | PCQUTABEOMKBTK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CCN2C=CN=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCN2C=CN=C2)N |

Introduction

Chemical Identity and Structural Overview

Chemical Structure and Formula

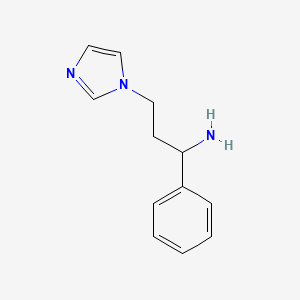

The molecular formula of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is C12H15N3, with a molecular weight of 201.27 g/mol . The compound features an aromatic imidazole moiety linked to a phenyl group through a three-carbon propanamine chain. The structural representation can be described using the following identifiers:

-

IUPAC Name: 3-imidazol-1-yl-1-phenylpropan-1-amine.

-

Canonical SMILES: C1=CC=C(C=C1)C(CCN2C=CN=C2)N.

-

InChI Key: PCQUTABEOMKBTK-UHFFFAOYSA-N.

The structural configuration of the compound enables interactions with various biological targets due to the presence of both hydrophobic (phenyl group) and hydrophilic (imidazole ring) regions.

Key Functional Groups

The molecule contains two primary functional groups:

-

Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is known for its role in biological systems, particularly as part of histidine residues in enzymes .

-

Amino Group (-NH2): Positioned on the terminal carbon of the propanamine chain, this group contributes to the molecule's basicity and potential for hydrogen bonding.

Related Compounds

Several derivatives of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine exist, including N-methylated variants and substituted phenyl derivatives. These analogs exhibit variations in biological activity and physicochemical properties due to structural modifications .

Synthesis Pathways

General Synthetic Approach

The synthesis of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine typically involves the reaction of an imidazole derivative with a phenyl-substituted alkylamine under controlled conditions. A common method includes:

-

Preparation of a Mannich base intermediate using acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

-

Reaction of the Mannich base with imidazole to form the final product .

Detailed Synthesis Protocol

One reported synthesis protocol involves:

-

Refluxing acetophenone (20 mmol), dimethylamine hydrochloride (27 mmol), and paraformaldehyde (9 mmol) in ethanol with catalytic HCl for two hours.

-

Isolating the Mannich base hydrochloride precipitate.

-

Reacting this intermediate with imidazole (34.8 mmol) in water under reflux for five hours to yield 3-(1H-Imidazol-1-Yl)-1-Phenylpropanone, which can be further reduced to the amine form using reducing agents like NaBH4 or catalytic hydrogenation .

Challenges in Synthesis

The synthesis process requires precise control over reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. Impurities may arise from incomplete reactions or side reactions involving the imidazole ring.

Physicochemical Properties

Physical Characteristics

3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is typically a crystalline solid at room temperature. Its melting point has been reported in various studies but may vary slightly depending on purity and crystallization conditions .

Spectroscopic Data

Spectroscopic techniques are crucial for characterizing this compound:

-

Nuclear Magnetic Resonance (NMR): The -NMR spectrum reveals distinct signals for the aromatic carbons in the phenyl and imidazole rings, as well as aliphatic carbons in the propanamine chain .

-

Mass Spectrometry (MS): The molecular ion peak at confirms the molecular weight .

Solubility

The compound exhibits moderate solubility in polar solvents such as ethanol and methanol due to its polar functional groups but is less soluble in non-polar solvents like hexane.

Biological Activities

Antibacterial Properties

Imidazole derivatives are well-known for their antibacterial activity against various pathogens by targeting microbial enzymes or disrupting membrane integrity. Preliminary studies suggest that 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine may exhibit similar properties, although specific data on its efficacy against bacterial strains is limited.

Antifungal Activity

The compound has shown potential as an antifungal agent by inhibiting ergosterol biosynthesis in fungal cell membranes, a mechanism shared by many imidazole-based drugs such as ketoconazole .

Other Pharmacological Effects

Research indicates that this compound may interact with G-protein-coupled receptors or ion channels due to its structural similarity to biologically active molecules like histamine analogs .

Applications

Pharmaceutical Research

The dual presence of hydrophobic and hydrophilic regions makes this compound a promising scaffold for drug development targeting diverse biological pathways.

Chemical Probes

Due to its ability to form hydrogen bonds and participate in π-stacking interactions, it serves as a valuable probe for studying protein-ligand interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume